Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate
CAS No.: 135203-64-4
Cat. No.: VC20750305
Molecular Formula: C23H25O5P
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate - 135203-64-4](/images/no_structure.jpg)
CAS No. | 135203-64-4 |
---|---|
Molecular Formula | C23H25O5P |
Molecular Weight | 412.4 g/mol |
IUPAC Name | 2-(dimethoxyphosphorylmethyl)-1,4-bis(phenylmethoxy)benzene |
Standard InChI | InChI=1S/C23H25O5P/c1-25-29(24,26-2)18-21-15-22(27-16-19-9-5-3-6-10-19)13-14-23(21)28-17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3 |
Standard InChI Key | ZJAZZTJXQSSAMZ-UHFFFAOYSA-N |
SMILES | COP(=O)(CC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES | COP(=O)(CC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC |
Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate is an organophosphorus compound with notable chemical properties and potential applications in various fields, including medicinal chemistry and agriculture. It is classified under phosphonates, which are characterized by a phosphorus atom bonded to carbon and oxygen, making them significant in biological systems.
Synthesis
The synthesis of Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate typically involves the reaction of appropriate phenolic precursors with dimethyl phosphite under acidic conditions. This method allows for the selective introduction of the dibenzyloxy group at the 2 and 5 positions of the phenyl ring.
Biological Activity
Research has indicated that compounds similar to Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate exhibit antimicrobial properties. Studies have shown that certain derivatives possess significant activity against various fungi and bacteria, suggesting potential applications as antimicrobial agents.
Antimicrobial Efficacy
A study published in the Journal of Chemical Research highlighted the antimicrobial activity of bisphosphonates, including derivatives related to Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate. The findings revealed:
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Higher Activity: Certain derivatives showed greater efficacy than standard antifungal agents like Griseofulvin.
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Mechanism of Action: The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Applications
Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate has potential applications in several areas:
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Pharmaceuticals: Its structural characteristics make it a candidate for drug development targeting microbial infections.
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Agriculture: As a phosphonate derivative, it may be explored for use as a pesticide or herbicide due to its biological activity.
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